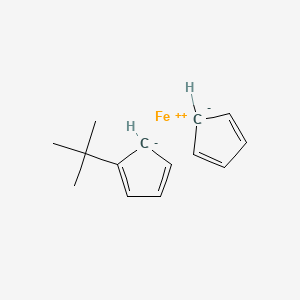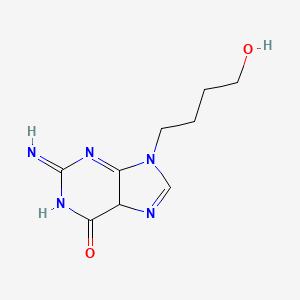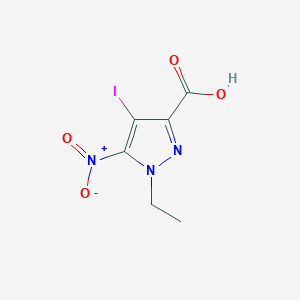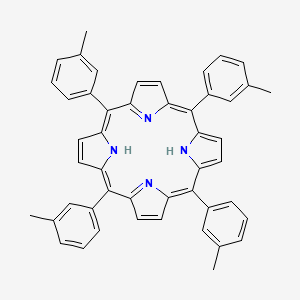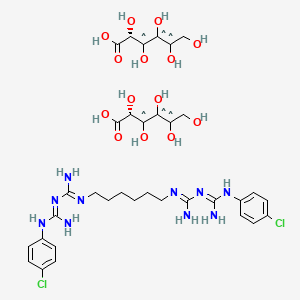
CID 156592342
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorhexidine digluconate is a cationic biguanide compound widely used as an antiseptic and disinfectant. It was first described in 1954 during the search for anti-malaria agents and became popular in the 1970s for its antiseptic properties . It is commonly used in hospitals to prevent healthcare-related infections, in formulations for skin antisepsis, oral care, patient bathing, and hand hygiene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorhexidine digluconate can be synthesized by combining p-chloroaniline, hexamethylene-bis[dicyandiamide], and [NCNHC(:NH)-NH(CH₂)₆NH₂] in 2-ethoxyethanol and refluxing at 130-140°C for 2 hours . Neutralizing this base with the appropriate acids results in the digluconate salt .
Industrial Production Methods
In industrial settings, chlorhexidine digluconate is typically produced as a 20% (w/v) aqueous solution since the substance cannot be isolated as a solid . The solution is stable within a pH range of 5-8, and it is important to avoid high temperatures or light exposure to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Chlorhexidine digluconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly discussed.
Reduction: Reduction reactions are not typical for chlorhexidine digluconate.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with chlorhexidine digluconate include strong acids and bases, which can affect its stability and efficacy. The compound is most stable in aqueous solutions with a pH range of 5-8 .
Major Products Formed
The major products formed from reactions involving chlorhexidine digluconate depend on the specific reaction conditions. For example, hydrolysis can yield p-chloroaniline, especially at elevated temperatures and alkaline pH .
Scientific Research Applications
Chlorhexidine digluconate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard for determining analytes in various formulations.
Biology: It is employed in studies to understand its cytotoxicity and irritant potential.
Medicine: It is extensively used as an antiseptic in dental practice, wound care, and surgical scrubs.
Industry: It is an active ingredient in germicidal mouthwash, pet shampoo, surgical lubricants, and hand soap.
Mechanism of Action
Chlorhexidine digluconate exerts its effects by destabilizing the outer bacterial membrane. It is a positively charged molecule that binds to negatively charged sites on the bacterial cell wall, destabilizing it and interfering with osmosis . At higher concentrations, it causes the cytoplasm to congeal, leading to cell death . It is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses .
Comparison with Similar Compounds
Chlorhexidine digluconate is often compared with other antiseptic compounds such as:
Chlorhexidine gluconate: Contains a single chlorhexidine molecule combined with gluconic acid, whereas chlorhexidine digluconate contains two gluconate units per molecule.
Chlorhexidine acetate: Another salt form of chlorhexidine, used in similar applications.
Chlorhexidine hydrochloride: Also used as an antiseptic, but with different solubility and stability properties.
Chlorhexidine digluconate is unique due to its broad-spectrum antimicrobial activity and stability in aqueous solutions, making it highly effective in various formulations and applications .
Properties
Molecular Formula |
C34H48Cl2N10O14 |
|---|---|
Molecular Weight |
891.7 g/mol |
InChI |
InChI=1S/C22H30Cl2N10.2C6H9O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*5,7-11H,1H2,(H,12,13)/t;2*5-/m.11/s1 |
InChI Key |
NDGXCSJIBSWWRQ-QKMKONQQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C](O)[C](O)[C](O)[C@@H](O)C(=O)O.C(O)[C](O)[C](O)[C](O)[C@@H](O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C([C]([C]([C](C(C(=O)O)O)O)O)O)O.C([C]([C]([C](C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)
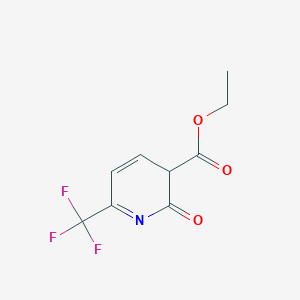
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12348838.png)
![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)

amine](/img/structure/B12348865.png)

![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)
